molecular formula C10H13NO4 B12440799 Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid CAS No. 54172-60-0

Amino-(4-hydroxy-3-ethoxy-phenyl)-acetic acid

Cat. No.: B12440799
CAS No.: 54172-60-0
M. Wt: 211.21 g/mol
InChI Key: NIIHAAOVHBSZJW-UHFFFAOYSA-N
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Description

2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C10H13NO4 This compound is a derivative of glycine, where the amino group is substituted with a 3-ethoxy-4-hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-ethoxy-4-hydroxybenzaldehyde or 3-ethoxy-4-hydroxybenzoic acid.

    Reduction: Formation of 2-amino-2-(3-ethoxy-4-hydroxyphenyl)ethanol.

    Substitution: Formation of derivatives with different functional groups replacing the ethoxy group.

Scientific Research Applications

2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, its antioxidant properties may result from its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(4-hydroxyphenyl)acetic acid: Similar structure but lacks the ethoxy group.

    2-Amino-2-(3-hydroxyphenyl)acetic acid: Similar structure but lacks the ethoxy group and has a hydroxyl group at a different position.

    2-Amino-2-(4-ethoxyphenyl)acetic acid: Similar structure but lacks the hydroxyl group.

Uniqueness

2-Amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid is unique due to the presence of both the ethoxy and hydroxyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

54172-60-0

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid

InChI

InChI=1S/C10H13NO4/c1-2-15-8-5-6(3-4-7(8)12)9(11)10(13)14/h3-5,9,12H,2,11H2,1H3,(H,13,14)

InChI Key

NIIHAAOVHBSZJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(=O)O)N)O

Origin of Product

United States

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